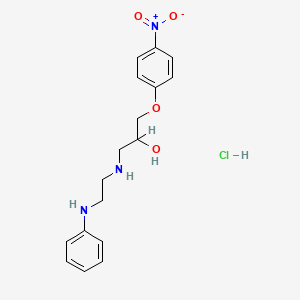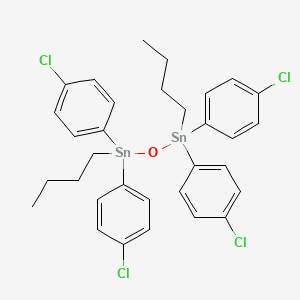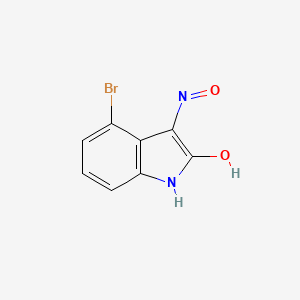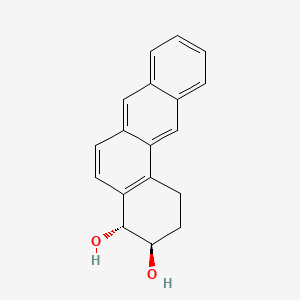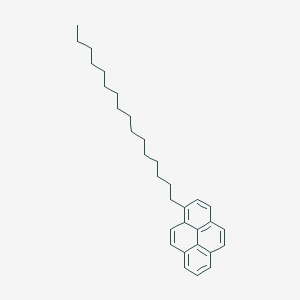![molecular formula C19H18Cl2O5 B14431456 Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate CAS No. 79093-18-8](/img/structure/B14431456.png)
Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes two phenoxy groups and a pentanoate ester, making it a complex molecule with significant herbicidal properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate typically involves the following steps:
Formation of 2,4-Dichlorophenol: This is achieved by chlorinating phenol to produce 2,4-dichlorophenol.
Esterification: The 2,4-dichlorophenol is then reacted with ethyl chloroacetate in the presence of a base to form ethyl 2,4-dichlorophenoxyacetate.
Coupling Reaction: The ethyl 2,4-dichlorophenoxyacetate is coupled with 4-hydroxyphenylacetic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity .
化学反应分析
Types of Reactions
Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the phenoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry: Widely used in agriculture as a herbicide to control broadleaf weeds
作用机制
The compound acts as a synthetic auxin, mimicking the natural plant hormone indoleacetic acid (IAA). It is absorbed through the leaves and translocated to the meristems, where it induces uncontrolled growth, leading to the death of susceptible plants . The molecular targets include auxin receptors and pathways involved in cell elongation and division .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
Mecoprop: Another phenoxy herbicide with similar structural features.
Uniqueness
Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate is unique due to its specific ester and phenoxy group arrangement, which provides distinct herbicidal properties and a different spectrum of activity compared to other phenoxy herbicides .
属性
CAS 编号 |
79093-18-8 |
|---|---|
分子式 |
C19H18Cl2O5 |
分子量 |
397.2 g/mol |
IUPAC 名称 |
ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate |
InChI |
InChI=1S/C19H18Cl2O5/c1-3-24-19(23)11-17(22)12(2)25-14-5-7-15(8-6-14)26-18-9-4-13(20)10-16(18)21/h4-10,12H,3,11H2,1-2H3 |
InChI 键 |
ZUEACJPTGURULS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
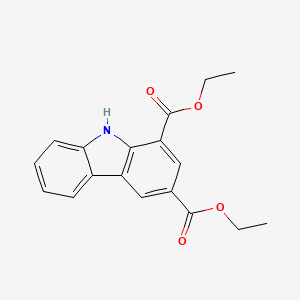
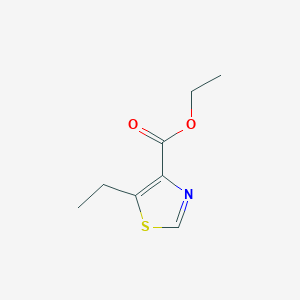
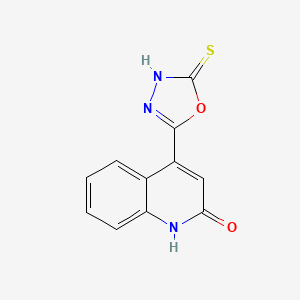
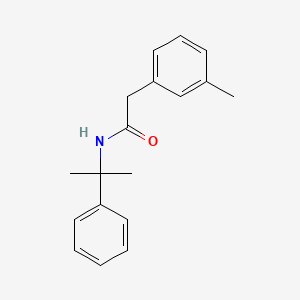
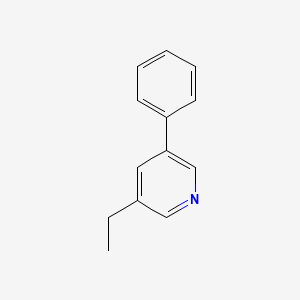
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)

![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
